(2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine” is an organic compound that belongs to the class of dipeptides . These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond . It is also known as an aminoalkylpyridine, which is a pyridine substituted by an ethanamino group at position 2 .
Scientific Research Applications
Synthesis and Properties
- Tertiary amines containing an α-phenylethylamine residue and a pyridine ring have been synthesized and studied for their chirooptical properties. These compounds display unique absorption bands and Cotton effects due to intramolecular Charge-Transfer Complexes (CTC) (Potapov et al., 1984).
Application in Antibacterial Research
- Synthesis of stereoisomers of certain pyrrolidines, which are intermediates for quinolone antibacterials, involves amines similar to (2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine. These compounds are crucial for developing antibiotics against various pathogens (Schroeder et al., 1992).
Role in Organic Chemistry and Catalysis
- Compounds structurally related to this compound are used as intermediates in organic synthesis, such as in the preparation of complex molecules like premafloxacin, an antibiotic (Fleck et al., 2003).
- Copper(I) complexes containing novel bidentate iminopyridine ligands, similar in structure to the compound , have been synthesized and characterized. These complexes exhibit unique properties like quasireversible redox behavior, useful in catalysis and materials science (Dehghanpour et al., 2007).
Photophysical and Biological Applications
- Ruthenium(II)-p-cymene complexes of substituted pyridylimidazo[1,5-a]pyridine, structurally similar to this compound, have been studied for their DNA and protein binding properties, showing potential in medicinal chemistry (Khamrang et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes . For instance, compounds with a 2-phenethylamine motif have been found to interact with adrenoceptors, carbonyl anhydrase, dopamine receptor, and others .
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response .
Biochemical Pathways
For instance, compounds with a 2-phenethylamine motif have been found to influence pathways related to inflammation, tumor growth, diabetes, and others .
Pharmacokinetics
Similar compounds have been reported to have good absorption and distribution profiles, undergo metabolism in the liver, and be excreted via the kidneys .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression .
Properties
IUPAC Name |
2-phenyl-N-(2-pyridin-4-ylethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-4-14(5-3-1)6-10-16-11-7-15-8-12-17-13-9-15/h1-5,8-9,12-13,16H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDZIKYBEVGJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183087-72-0 |
Source
|
Record name | (2-phenylethyl)[2-(pyridin-4-yl)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.